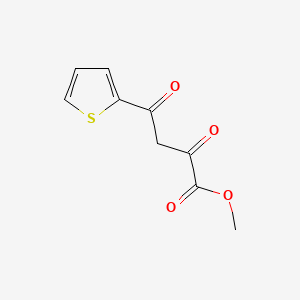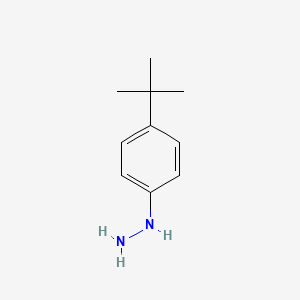
(4-Tert-butylphenyl)hydrazine
Übersicht
Beschreibung
“(4-Tert-butylphenyl)hydrazine” is a chemical compound with the molecular formula C10H16N2 . It is used in the ring transformations of heterocyclic compounds and in the identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands .
Synthesis Analysis
The synthesis of “(4-Tert-butylphenyl)hydrazine” involves several steps. One method involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . Another method involves the reduction of the corresponding aminoxyl with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “(4-Tert-butylphenyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
“(4-Tert-butylphenyl)hydrazine” can undergo various chemical reactions. For instance, it can participate in the synthesis of pyrazoles, a class of heterocyclic compounds . It can also react with carbonyl compounds to form hydrazones .
Physical And Chemical Properties Analysis
“(4-Tert-butylphenyl)hydrazine” is a white to light yellow crystal powder . Its empirical formula is C10H16N2, and it has a formula weight of 164.247 Da .
Wissenschaftliche Forschungsanwendungen
Organic Building Blocks
“(4-Tert-butylphenyl)hydrazine” is used as an organic building block in chemical synthesis . Organic building blocks are fundamental components in organic synthesis and are often used to construct more complex molecules. They are versatile and can be used in a variety of chemical reactions, making them valuable in the creation of pharmaceuticals, dyes, polymers, and many other chemical products.
Electrocatalytic Synthesis of Imidazo-fused N-heteroaromatic Compounds
“(4-Tert-butylphenyl)hydrazine” has been used in the electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds . This process involves the use of “(4-Tert-butylphenyl)hydrazine” as an electrocatalyst for the synthesis of imidazopyridines and related N-heteroaromatic compounds through intramolecular [3 + 2] annulation . This metal-free electrocatalytic method provides straightforward access to the N-heteroaromatic compounds from readily available materials without the need for external chemical oxidants .
Wirkmechanismus
The mechanism of action of “(4-Tert-butylphenyl)hydrazine” in chemical reactions often involves nucleophilic addition. For example, in the Wolff-Kishner reduction, a carbonyl compound reacts with hydrazine to form a hydrazone, which then loses nitrogen gas along with protonation to give the alkane product .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCNTDHLKSHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957876 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)hydrazine | |
CAS RN |
36600-66-5 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-Tert-butylphenyl)hydrazine in the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
A1: (4-Tert-butylphenyl)hydrazine acts as a crucial reactant in the Fischer indole synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. [] It reacts with cycloheptanone in the presence of sodium acetate and sulfuric acid in glacial acetic acid. This reaction leads to the formation of the desired indole derivative, highlighting the compound's utility in constructing this specific heterocyclic system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

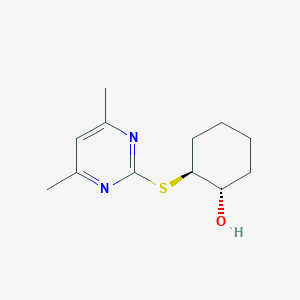
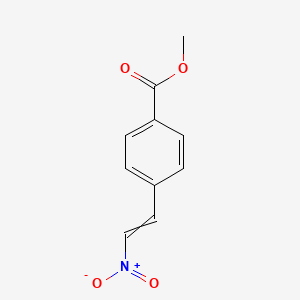

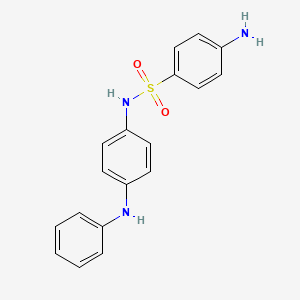

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)


![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)


